molecular formula C11H12FNO B13156394 5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one

5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13156394
M. Wt: 193.22 g/mol
InChI Key: DDSIHMKSUDIWIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-propylbenzaldehyde with ammonium acetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industry standards .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Biological Activity

5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.

  • Chemical Formula : C₁₁H₁₂FNO
  • Molecular Weight : 193.22 g/mol
  • CAS Number : 1695715-52-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and fluorination processes. The detailed synthetic route can vary based on the desired purity and yield.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. One notable study evaluated its effects on L1210 mouse leukemia cells, reporting potent inhibition of cell proliferation with IC₅₀ values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (nM)Mechanism of Action
L1210 (Mouse)<50Inhibition of nucleic acid synthesis
A549 (Lung)TBDTBD
MCF7 (Breast)TBDTBD

Other Biological Activities

Beyond its anticancer potential, preliminary investigations suggest that this compound may possess additional biological activities such as:

The proposed mechanism of action for the anticancer activity includes the inhibition of key enzymes involved in DNA and RNA synthesis. The compound's structure allows it to mimic nucleotides, thereby interfering with the normal function of nucleic acids within the cell.

Case Studies

A recent case study focused on a series of isoindole derivatives, including this compound. The study highlighted its efficacy in reducing tumor growth in vivo models and emphasized the need for further exploration into its pharmacokinetics and pharmacodynamics .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

5-fluoro-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C11H12FNO/c1-2-5-13-7-8-6-9(12)3-4-10(8)11(13)14/h3-4,6H,2,5,7H2,1H3

InChI Key

DDSIHMKSUDIWIF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

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